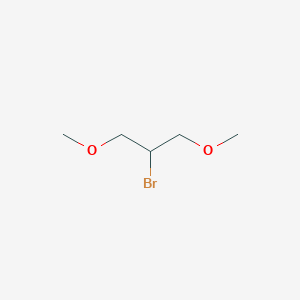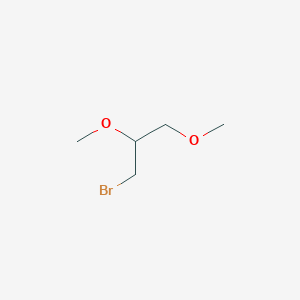![molecular formula C18H10ClF2N3 B3058650 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 907585-57-3](/img/structure/B3058650.png)
4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is an aromatic heterocyclic compound. It contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound exhibits a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Molecular Structure Analysis
The empirical formula for this compound is C14H10ClFN2S, with a molecular weight of 292.76 g/mol . The molecular structure consists of a pyrimidine core substituted with chlorine, fluorine, and phenyl groups. The specific arrangement of atoms and bonds can be visualized through molecular modeling techniques.
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Antiproliferative and Antiviral Activities
Research on pyrrolo[2,3-d]pyrimidines has shown their significant antiproliferative and antiviral properties. Compounds like 4-chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine have been studied for their impact on cell growth inhibition, particularly in L1210 cells, indicating their potential in cancer therapy. Additionally, these compounds have displayed activity against human cytomegalovirus and herpes simplex type 1, highlighting their antiviral capabilities (Pudlo et al., 1990).
Synthesis of Fused Pyrimidines
The synthesis of new pyrrolo[2,3-d]pyrimidine derivatives through various chemical reactions has been explored. Studies have involved synthesizing fused tetrazolo[1,5‐c] pyrrolo[3,2‐e]pyrimidines and their conversion to new 4‐aminopyrrolo[2,3‐d]pyrimidines. This work contributes to the development of novel chemical entities with potential biological activities (Desai, 2006).
Tuning of Optical Properties
Pyrrolo[2,3-d]pyrimidines have been utilized in the study of their optical properties. Research involving the synthesis of 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines has shown the ability to tune the energy of frontier orbitals, influencing the energy gap and fluorescence quantum yield. This is significant for applications in materials science and photophysical studies (Bucevičius et al., 2015).
Novel Synthesis Methods
Innovative methods for synthesizing pyrrolo[2,3-d]pyrimidines have been explored. Studies have detailed the development of mild processes for carbon-carbon bond formation in aqueous media, leading to the creation of bis(pyrrolo[2,3-d]pyrimidinyl)methanes. These methods contribute to the efficient and eco-friendly synthesis of complex pyrimidines (Sharma & Bhuyan, 2014).
Computational Analysis and Docking Studies
Computational studies have played a crucial role in understanding the properties of pyrrolo[2,3-d]pyrimidines. Quantum chemical calculations, Hirshfeld surface analysis, and molecular docking studies have been conducted to explore the structural, electronic, and interaction properties of these compounds, providing insights into their potential pharmaceutical applications (Gandhi et al., 2016).
Mecanismo De Acción
The mechanism of action for 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine likely involves interactions with cellular targets. For instance, it may inhibit vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and leukotrienes . Further studies are needed to elucidate its precise mode of action.
Propiedades
IUPAC Name |
4-chloro-5,7-bis(4-fluorophenyl)pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF2N3/c19-17-16-15(11-1-3-12(20)4-2-11)9-24(18(16)23-10-22-17)14-7-5-13(21)6-8-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFERNYWFNHEXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470325 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5,7-bis(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907585-57-3 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5,7-bis(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


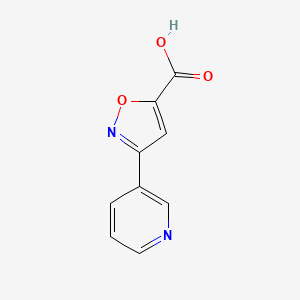

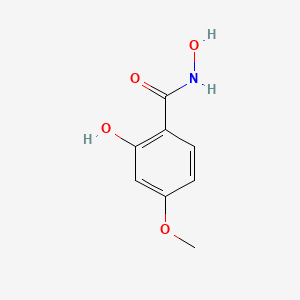
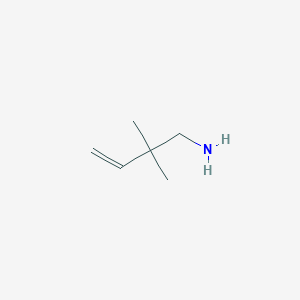



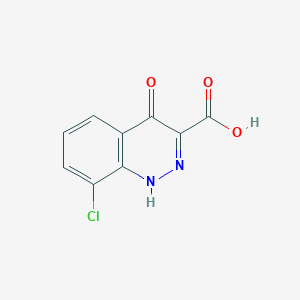
![tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate](/img/structure/B3058580.png)

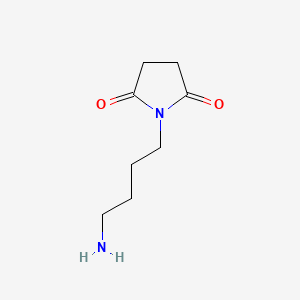
![2-[(4-Cyanophenyl)formamido]acetic acid](/img/structure/B3058587.png)
